molecular formula C13H14N4 B8636541 1-Methyl-5-phenyl-1,2,3,4-tetrahydropyrimido[4,5-c]pyridazine

1-Methyl-5-phenyl-1,2,3,4-tetrahydropyrimido[4,5-c]pyridazine

Cat. No.: B8636541
M. Wt: 226.28 g/mol
InChI Key: CSKYTVUCXSAVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-phenyl-1,2,3,4-tetrahydropyrimido[4,5-c]pyridazine is a useful research compound. Its molecular formula is C13H14N4 and its molecular weight is 226.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

1-methyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine

InChI

InChI=1S/C13H14N4/c1-17-13-11(7-8-16-17)12(14-9-15-13)10-5-3-2-4-6-10/h2-6,9,16H,7-8H2,1H3

InChI Key

CSKYTVUCXSAVFP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2CCN1)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-methyl-5-phenyl-1,4-dihydropyrimido[4,5-c]pyridazine (350 mg) in dry methanol (15.0 mL), sodium borohydride (296 mg, 7.81 mmol) was added slowly, followed by boric acid (480 mg) under nitrogen atmosphere at 0° C. The reaction mixture was stirred at room temperature for 24 hours and solvents were removed under reduced pressure. The resulting oil was diluted with dichloromethane (50 mL), washed with 10% NaHCO3 (10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated to give a residue which was purified by column chromatography using EtOAc/hexane (1.4:8.6) as eluent to afford 1-methyl-5-phenyl-1,2,3,4-tetrahydropyrimido[4,5-c]pyridazine (130 mg) as gummy liquid. 1H NMR (DMSO-d6): δ 2.66-2.69 (t, 2H), 2.88-2.91 (t, 2H), 3.22 (s, 3H), 5.46-5.50 (t, 1H), 7.41-7.47 (m, 3H), 7.53-7.55 (m, 2H), 8.36 (s, 1H).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
296 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step Two

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